Benzoic (2S)-4-(naphthalen-1-yl)pyrrolidine-2-carboxylic anhydride
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Overview
Description
Benzoic (2S)-4-(naphthalen-1-yl)pyrrolidine-2-carboxylic anhydride is a complex organic compound with a unique structure that combines benzoic acid, naphthalene, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic (2S)-4-(naphthalen-1-yl)pyrrolidine-2-carboxylic anhydride typically involves the reaction of benzoic acid derivatives with naphthalene and pyrrolidine under specific conditions. One common method involves the use of mixed anhydrides or acid chlorides to facilitate the formation of the desired anhydride compound . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Benzoic (2S)-4-(naphthalen-1-yl)pyrrolidine-2-carboxylic anhydride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others, potentially changing its reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Benzoic (2S)-4-(naphthalen-1-yl)pyrrolidine-2-carboxylic anhydride has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful for studying biochemical pathways and developing new drugs.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Benzoic (2S)-4-(naphthalen-1-yl)pyrrolidine-2-carboxylic anhydride exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact mechanism can vary based on the compound’s specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: These compounds share the benzoic acid moiety and may have similar reactivity and applications.
Naphthalene derivatives: These compounds contain the naphthalene structure and may exhibit similar chemical properties.
Pyrrolidine derivatives: These compounds include the pyrrolidine ring and may have comparable biological activities.
Uniqueness
Benzoic (2S)-4-(naphthalen-1-yl)pyrrolidine-2-carboxylic anhydride is unique due to its combination of benzoic acid, naphthalene, and pyrrolidine moieties. This unique structure allows it to exhibit a distinct set of chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C22H19NO3 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
benzoyl (2S)-4-naphthalen-1-ylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C22H19NO3/c24-21(16-8-2-1-3-9-16)26-22(25)20-13-17(14-23-20)19-12-6-10-15-7-4-5-11-18(15)19/h1-12,17,20,23H,13-14H2/t17?,20-/m0/s1 |
InChI Key |
SMJYVWDDCNXESY-OZBJMMHXSA-N |
Isomeric SMILES |
C1[C@H](NCC1C2=CC=CC3=CC=CC=C32)C(=O)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1C(CNC1C(=O)OC(=O)C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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